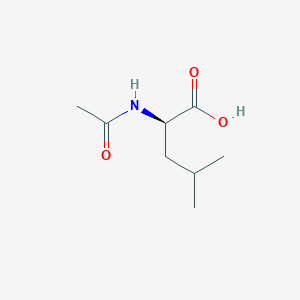

N-アセチル-D-ロイシン

概要

説明

DS-1211は、組織非特異的アルカリホスファターゼの強力かつ選択的な新規低分子阻害剤です。この化合物は、第一三共とサンフォードバーナムプレビーズとの共同研究によって開発されました。 現在、組織非特異的アルカリホスファターゼの活性を阻害することにより、偽性黄色腫弾性症などの異所性石灰化症の治療の可能性について調査されています .

科学的研究の応用

DS-1211 has several scientific research applications, particularly in the fields of medicine and biology. It is being investigated for its potential to treat ectopic calcification disorders, such as pseudoxanthoma elasticum, by inhibiting tissue-nonspecific alkaline phosphatase activity . This inhibition prevents the accumulation of calcium deposits in soft tissues, which can lead to significant morbidity. Additionally, DS-1211 has shown efficacy in animal models and is currently undergoing clinical trials to evaluate its safety and pharmacological properties in humans .

作用機序

DS-1211の作用機序には、組織非特異的アルカリホスファターゼの阻害が含まれます。 この酵素は、無機ピロリン酸の加水分解と不活性化に関与しており、ピロリン酸は石灰化の強力な阻害剤です . 組織非特異的アルカリホスファターゼを阻害することにより、DS-1211は内因性ピロリン酸のレベルを上昇させ、それにより軟部組織における異所性石灰化を防ぎます . このプロセスに関与する分子標的と経路には、骨格および歯組織における細胞外マトリックス石灰化の調節が含まれます .

類似化合物の比較

DS-1211は、組織非特異的アルカリホスファターゼ阻害剤としての選択性と効力においてユニークです。 類似の化合物には、異所性石灰化症の治療のために開発されたものなど、他の組織非特異的アルカリホスファターゼ阻害剤が含まれます . DS-1211は、げっ歯類およびサルモデルの両方において、そのよく特徴付けられた薬物動態と薬力学のために際立っています . さらに、DS-1211は、種間で一貫した阻害効果を示しており、さらなる臨床調査の有望な候補となっています .

準備方法

DS-1211の合成には、アッセイの開発、化学ライブラリースクリーニング、リード最適化など、いくつかのステップが含まれます。 正確な合成経路と反応条件は、所有権であり、パブリックドメインで完全に開示されていません . この化合物は、良好な経口バイオアベイラビリティを示し、げっ歯類およびサルモデルで特性評価されています .

化学反応の分析

DS-1211は、主に組織非特異的アルカリホスファターゼとの阻害反応を受けます。インビトロ研究では、DS-1211が、非競合的様式でアルカリホスファターゼ活性を阻害することが示されています。 この阻害は、組織非特異的アルカリホスファターゼに対して選択的であり、ヒト、マウス、サルなどの種間で一貫しています . これらの反応から形成される主要な生成物には、内因性ピロリン酸とピリドキサール5'-リン酸のレベルの上昇が含まれます .

科学研究への応用

DS-1211は、特に医学および生物学の分野で、いくつかの科学研究への応用を持っています。 組織非特異的アルカリホスファターゼ活性を阻害することにより、偽性黄色腫弾性症などの異所性石灰化症の治療の可能性について調査されています . この阻害は、軟部組織へのカルシウム沈着の蓄積を防ぎ、これは有意な罹患率につながる可能性があります。 さらに、DS-1211は動物モデルで有効性を示しており、現在、ヒトにおける安全性と薬理学的特性を評価するための臨床試験が行われています .

類似化合物との比較

DS-1211 is unique in its selectivity and potency as a tissue-nonspecific alkaline phosphatase inhibitor. Similar compounds include other tissue-nonspecific alkaline phosphatase inhibitors, such as those developed for the treatment of ectopic calcification disorders . DS-1211 stands out due to its well-characterized pharmacokinetics and pharmacodynamics in both rodent and monkey models . Additionally, DS-1211 has shown consistent inhibitory effects across species, making it a promising candidate for further clinical investigations .

特性

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361310 | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-30-8 | |

| Record name | Acetylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

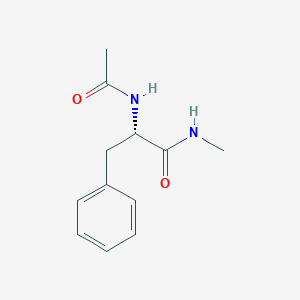

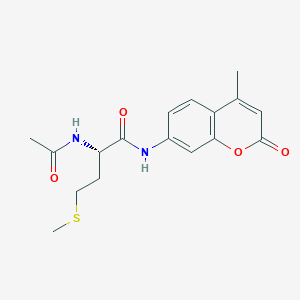

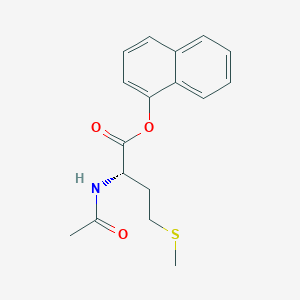

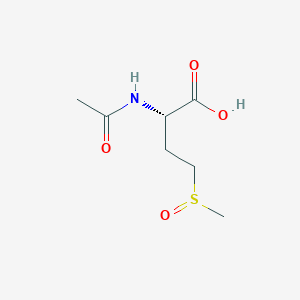

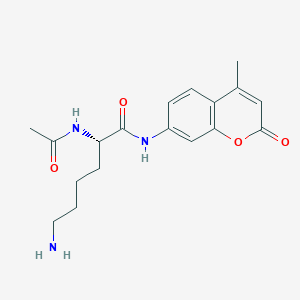

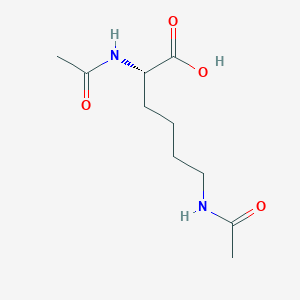

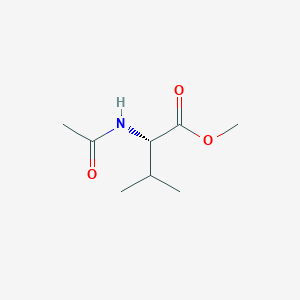

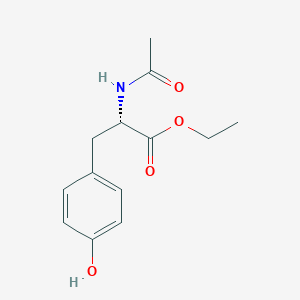

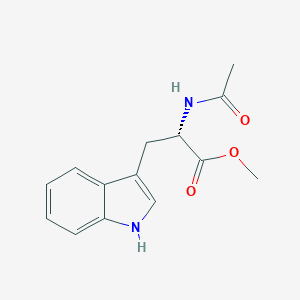

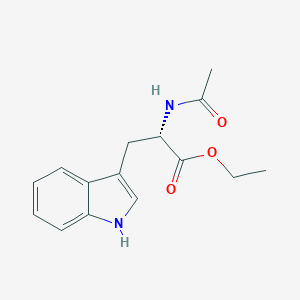

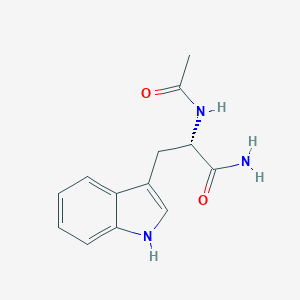

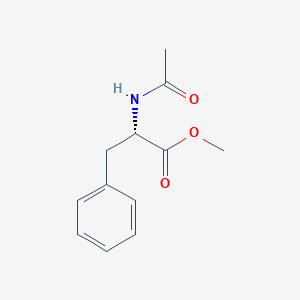

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。